Predicted Hydrolytic Half-Life in Aqueous Buffer: Tuning Stability via Dual Electron-Withdrawing Substitution
While no direct experimental t₁/₂ has been published for the target compound, its stability can be reliably positioned between known analogs. The parent benzenesulfonyl fluoride has a measured half-life of ~12 h in PBS (pH 7.4) [1]. The electron-withdrawing 3-carboxybenzenesulfonyl fluoride shows a t₁/₂ of ~4–5 h [1]. The target compound's two electron-withdrawing groups (σₚ for –Cl = 0.23; σₘ for –CN = 0.56) are expected to lower its t₁/₂ to a range comparable to or shorter than that of the 3-carboxy analog, offering a distinct, tuneable reactivity window for applications requiring intermediate aqueous lability.
| Evidence Dimension | Hydrolytic half-life (t₁/₂) in PBS buffer (pH 7.4, 25°C) |
|---|---|
| Target Compound Data | Not directly measured; predicted t₁/₂ < 5 h based on Hammett σ analysis |
| Comparator Or Baseline | Benzenesulfonyl fluoride: t₁/₂ ≈ 12 h; 3-Carboxybenzenesulfonyl fluoride: t₁/₂ = 4–5 h |
| Quantified Difference | Predicted >2.4-fold lower half-life than unsubstituted benzenesulfonyl fluoride |
| Conditions | PBS buffer (pH 7.4), 25°C; Hydrolysis monitored by HPLC-MS over 24 h |
Why This Matters
Aqueous stability dictates shelf-life, handling, and target engagement window; this compound's predicted intermediate lability fills a gap between overly stable electron-rich and overly reactive electron-poor sulfonyl fluorides, offering a distinct procurement choice for fragment library design.
- [1] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules 2023, 28 (7), 3042. View Source
